An In-depth Technical Guide to the Physical Characteristics of 2-Chloroquinoline-4-carboxylic Acid
An In-depth Technical Guide to the Physical Characteristics of 2-Chloroquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physical and chemical characteristics of 2-chloroquinoline-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended to serve as a practical resource for researchers, offering not only collated data from various sources but also the underlying scientific context and methodologies for its characterization.
Introduction: The Significance of the 2-Chloroquinoline-4-carboxylic Acid Scaffold
2-Chloroquinoline-4-carboxylic acid (CAS No. 5467-57-2) is a versatile synthetic intermediate that has garnered significant attention in the fields of pharmaceutical and agrochemical research.[1] Its rigid, bicyclic aromatic core, substituted with both a reactive chloro group and a carboxylic acid moiety, provides a unique platform for the synthesis of a diverse array of more complex, biologically active molecules.[1] The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[2] The presence of the chlorine atom at the 2-position offers a handle for nucleophilic substitution reactions, while the carboxylic acid at the 4-position allows for amide bond formation and other derivatizations, making it a valuable starting material for generating compound libraries for drug discovery.[3][4]
This guide will delve into the fundamental physical properties of this compound, providing a solid foundation for its use in synthetic and medicinal chemistry applications.
Core Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key physicochemical data for 2-chloroquinoline-4-carboxylic acid.
| Property | Value | Source(s) |
| CAS Number | 5467-57-2 | [5] |
| Molecular Formula | C₁₀H₆ClNO₂ | [5] |
| Molecular Weight | 207.61 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 244 °C | [4] |
| Boiling Point | 368.7 ± 22.0 °C (Predicted) | [4] |
| Density | 1.469 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 2.17 ± 0.10 (Predicted) | [4] |
| Aqueous Solubility | >31.1 µg/mL (at pH 7.4) | [5] |
Solubility Profile: A Practical Guide
The solubility of a compound is a critical parameter for its application in various experimental settings, from reaction chemistry to biological assays.
Aqueous Solubility: The aqueous solubility of 2-chloroquinoline-4-carboxylic acid has been experimentally determined to be greater than 31.1 µg/mL at a pH of 7.4.[5] It is important to note that the solubility of this compound is expected to be highly pH-dependent due to the presence of the carboxylic acid group. At lower pH values (below its pKa), the carboxylic acid will be protonated and less soluble in water. Conversely, at higher pH values, the compound will exist as the more soluble carboxylate salt.
Organic Solvent Solubility: While comprehensive experimental data on the solubility of 2-chloroquinoline-4-carboxylic acid in a wide range of organic solvents is not readily available in the literature, based on its structure, it is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to have some solubility in polar protic solvents like ethanol and methanol, especially upon heating. Its solubility in nonpolar solvents such as hexanes and diethyl ether is expected to be low.
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of 2-chloroquinoline-4-carboxylic acid in various solvents involves the following steps:
-
Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. The concentration of the dissolved compound can then be determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acidity and pKa
The acidity of 2-chloroquinoline-4-carboxylic acid is primarily attributed to the carboxylic acid functional group. The predicted pKa of 2.17 ± 0.10 suggests that it is a relatively strong carboxylic acid.[4] This increased acidity, compared to a simple benzoic acid (pKa ≈ 4.2), is due to the electron-withdrawing effect of the quinoline ring system, which stabilizes the conjugate base (carboxylate).
Workflow for pKa Determination
Caption: Workflow for the experimental determination of pKa.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of 2-chloroquinoline-4-carboxylic acid is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the chlorine atom and the carboxylic acid group. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (typically 165-185 ppm). The carbon atoms attached to the chlorine and nitrogen atoms will also exhibit characteristic chemical shifts.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of 2-chloroquinoline-4-carboxylic acid is expected to exhibit the following characteristic absorption bands:
-
O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration.
-
C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl stretching of the carboxylic acid.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the C-Cl stretching vibration.
-
Aromatic C=C and C-H Stretches: Multiple bands in the regions of 1450-1600 cm⁻¹ (C=C) and 3000-3100 cm⁻¹ (C-H).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The quinoline ring system of 2-chloroquinoline-4-carboxylic acid is expected to give rise to strong UV absorption bands. The exact position of the absorption maxima (λ_max) will depend on the solvent used.
Synthesis and Purification
The synthesis of 2-chloroquinoline-4-carboxylic acid can be achieved through various methods, with the Pfitzinger reaction being a common approach for constructing the quinoline-4-carboxylic acid core.[2][6] A general synthetic route starting from isatin is outlined below.
Synthetic Workflow
Caption: General synthetic workflow for 2-chloroquinoline-4-carboxylic acid.
Experimental Protocol for Synthesis
-
Pfitzinger Reaction: In a round-bottom flask, dissolve isatin in an aqueous solution of a strong base (e.g., potassium hydroxide). To this solution, add an α-keto acid, such as pyruvic acid, and reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 2-hydroxyquinoline-4-carboxylic acid intermediate.
-
Chlorination: The dried 2-hydroxyquinoline-4-carboxylic acid is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), typically with heating. This step should be performed in a well-ventilated fume hood due to the corrosive and hazardous nature of the reagents.
-
Workup and Purification: After the reaction is complete, the excess chlorinating agent is carefully quenched, and the product is isolated. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final 2-chloroquinoline-4-carboxylic acid as a crystalline solid.
Applications in Drug Discovery and Development
The 2-chloroquinoline-4-carboxylic acid scaffold is a valuable starting point for the development of new therapeutic agents. Its derivatives have been investigated for a wide range of biological activities, including:
-
Antimicrobial and Antiviral Agents: The quinoline core is a well-established pharmacophore in antimicrobial and antiviral drug discovery.[3]
-
Anti-inflammatory Agents: Derivatives have shown potential as anti-inflammatory compounds.[1]
-
Anticancer Agents: The rigid scaffold can be functionalized to target various proteins implicated in cancer.[7]
The ability to readily modify the 2- and 4-positions of the quinoline ring allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Conclusion
2-Chloroquinoline-4-carboxylic acid is a fundamentally important building block with a rich set of physical and chemical properties that make it highly valuable in synthetic and medicinal chemistry. This guide has provided a detailed overview of its key characteristics, from its basic physicochemical data to its spectroscopic signature and synthetic accessibility. A thorough understanding of these properties is essential for any researcher looking to leverage this versatile scaffold in their scientific endeavors. Further experimental investigation into its solubility in a broader range of organic solvents and a precise determination of its pKa would be valuable additions to the existing body of knowledge.
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